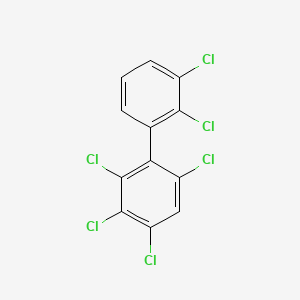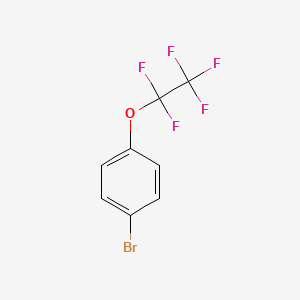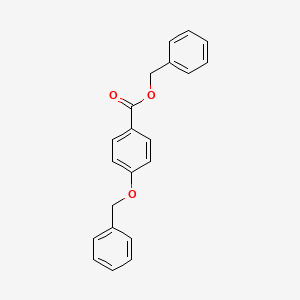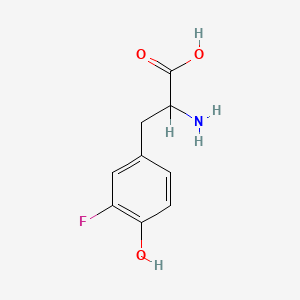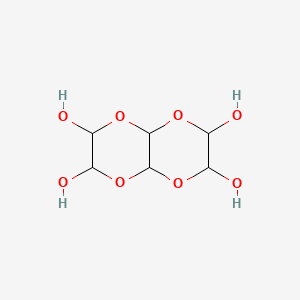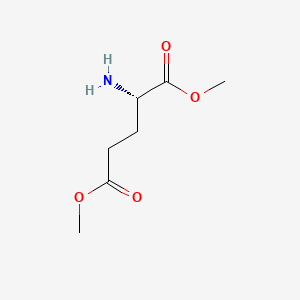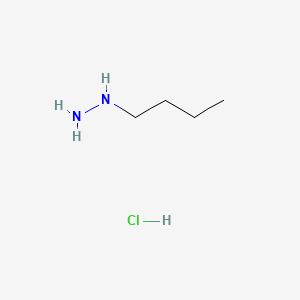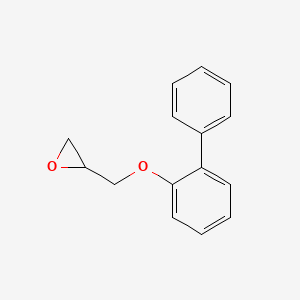
2-Biphenylyl glycidyl ether
Übersicht
Beschreibung
2-Biphenylyl glycidyl ether is a biomedicine compound with extensive therapeutic potential . It is renowned for its remarkable prowess in the field of oncology, exhibiting unparalleled anticancer attributes .
Synthesis Analysis
The synthesis of 2-Biphenylyl glycidyl ether involves the reaction of 2-Phenylphenol and Epichlorohydrin . The reaction conditions involve anhydrous tetramethylammonium chloride, sodium hydroxide in lithium hydroxide monohydrate, (methylsulfinyl)methane, and toluene at 40 - 100°C for 1 hour .Molecular Structure Analysis
The molecular formula of 2-Biphenylyl glycidyl ether is C15H14O2 . Its molecular weight is 226.27 . The InChI key is DNVXWIINBUTFEP-UHFFFAOYSA-N . The molecule contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 aliphatic ether, 1 aromatic ether, and 1 Oxirane .Physical And Chemical Properties Analysis
2-Biphenylyl glycidyl ether is a slightly yellow clear liquid or white solid .Wissenschaftliche Forschungsanwendungen
Copolymerization and Polymer Science
- Copolymerization with Glycidol : 2-Biphenylyl glycidyl ether has been used in the copolymerization with glycidol for possible applications as nanoparticle coatings. These copolymers exhibit low molecular weights, high polydispersities, and glass-transition temperatures in the −20 to +10°C range (Royappa & McDaniel, 2005).
- Synthesis of Chiral Liquid Crystal Polymers : Chiral glycidyl ethers containing biphenyl side groups, including 2-biphenylyl glycidyl ether, have been synthesized for the development of chiral liquid crystal polymers (Schleier, Galli, & Chiellini, 1982).
- Synthesis of Side-Chain Liquid Crystalline Poly(glycidyl ether)s : 2-Biphenylyl glycidyl ether has been used in synthesizing new side-chain liquid crystalline polymers with biphenyl mesogenic groups, showing unique properties relevant for advanced polymer applications (Pan & Yang, 1999).
Epoxy Resin Systems
- Component in Epoxy Resins : 2-Biphenylyl glycidyl ether is incorporated into epoxy resin systems as a reactive modifier. These resins are utilized in protective coatings, plastic laminates, and various industrial applications (Ipcs, 1999).
Material Science and Chemistry
- RAFT Polymerization and Postpolymerization Modifications : Research includes the synthesis and controlled polymerization of epoxide-containing monomers like 2-biphenylyl glycidyl ether. This research is vital for creating functional polymers with specific properties (McLeod & Tsarevsky, 2016).
- Anionic Polymerization in Miniemulsion : The anionic polymerization of phenyl glycidyl ethers, including 2-biphenylyl glycidyl ether, in miniemulsion has been studied, highlighting its potential in the synthesis of polyether chains (Maitre et al., 2000).
Environmental and Health Safety Studies
- Mutagenicity Studies : Studies have investigated the mutagenic effects of aromatic glycidyl ethers like 2-biphenylyl glycidyl ether using various assays (Rosman et al., 1988).
Eigenschaften
IUPAC Name |
2-[(2-phenylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h1-9,13H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXWIINBUTFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864013 | |
| Record name | 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenylyl glycidyl ether | |
CAS RN |
7144-65-2 | |
| Record name | 2-[([1,1′-Biphenyl]-2-yloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylphenyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane,3-epoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-yl 2,3-epoxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENYLPHENYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97245EIA2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



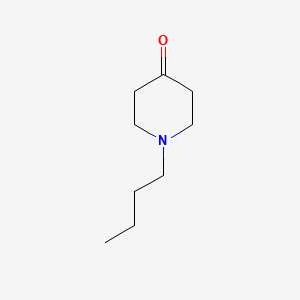
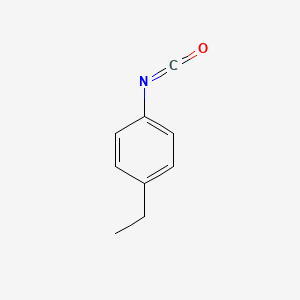
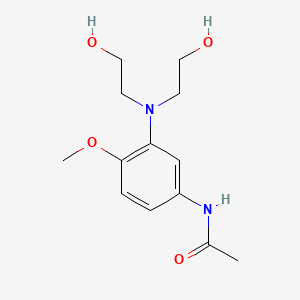
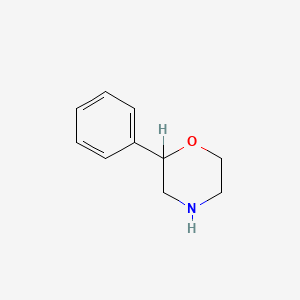
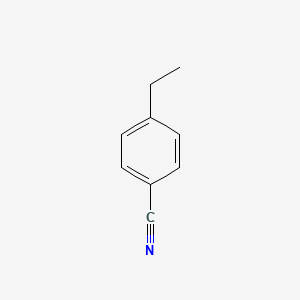
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)
